tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 . This compound is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate typically involves the reaction of oxazolidinone derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and oxazolidinone in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the oxazolidinone ring.
tert-Butyl (2-bromothiazol-5-yl)carbamate: Contains a thiazole ring instead of an oxazolidinone ring.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Features a different substituent on the carbamate group.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-5-4-7-6-12-8(13)15-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
DMLNJBHVXGSTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC(=O)O1 |
Origin of Product |
United States |
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